An In-depth Technical Guide to the Chemical Properties of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
An In-depth Technical Guide to the Chemical Properties of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Frontier of Benzofuranone Chemistry
The benzofuranone scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active compounds.[1][2] These structures are of significant interest to the scientific community due to their diverse biological activities, which include anticancer, antiviral, antifungal, and antioxidant properties.[1][3][4] This guide focuses on a specific, yet sparsely documented derivative: 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one . Given the nascent stage of research into this particular molecule, this document will serve as a technical guide, leveraging established principles of organic chemistry and data from closely related analogs to predict its chemical properties, propose viable synthetic strategies, and hypothesize its potential biological significance. Our objective is to provide a foundational resource for researchers poised to explore the synthesis and application of this novel compound.
Molecular Architecture and Physicochemical Profile
The fundamental structure of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one features a bicyclic system comprising a dihydropyranone ring fused to a cyclohexene diol. The presence of multiple chiral centers and hydrophilic functional groups dictates its physical and chemical behavior.
Caption: 2D representation of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one.
Predicted Physicochemical Properties
Due to the lack of experimental data for the target molecule, the following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Characteristic | Basis for Prediction |
| Molecular Formula | C₈H₈O₄ | Structural analysis |
| Molecular Weight | 168.15 g/mol | Calculation from molecular formula |
| Hydrogen Bond Donors | 2 (two hydroxyl groups) | Structural analysis |
| Hydrogen Bond Acceptors | 4 (two hydroxyl oxygens, one ether oxygen, one carbonyl oxygen) | Structural analysis |
| Solubility | Likely soluble in polar protic solvents (e.g., methanol, ethanol, water) and polar aprotic solvents (e.g., DMSO, DMF). Poorly soluble in nonpolar solvents. | Presence of multiple polar functional groups capable of hydrogen bonding. |
| XLogP3 | < 1.0 | The presence of two hydroxyl groups significantly increases hydrophilicity compared to related structures. |
| Physical Form | Expected to be a solid at room temperature. | Based on the properties of similar polyhydroxylated heterocyclic compounds.[5][6] |
Proposed Strategies for Chemical Synthesis
The synthesis of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one is anticipated to be a multi-step process, commencing with the formation of a dihydrobenzofuranone core, followed by the introduction of the vicinal diol functionality.
Synthesis of the Dihydrobenzofuranone Core
A common route to the 4,5,6,7-tetrahydro-1-benzofuran-2(4H)-one scaffold involves the reaction of a 1,3-cyclohexanedione with an alpha-halo-acetaldehyde.[7]
Caption: Proposed synthesis of the dihydrobenzofuranone core.
Experimental Protocol (Adapted from established procedures[7]):
-
Reaction Setup: Dissolve 1,3-cyclohexanedione in a suitable solvent such as methanol or water in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Basification: Cool the solution to 0 °C in an ice bath and add a stoichiometric amount of a base like potassium hydroxide or sodium hydroxide. Stir for 30 minutes.
-
Addition of Electrophile: Slowly add a 40-50% aqueous solution of chloroacetaldehyde to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, acidify the solution to a pH below 7 with a dilute acid (e.g., 1N HCl).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 6,7-dihydro-4(5H)-benzofuranone.
Introduction of the Vicinal Diol
With the core structure in hand, the next critical step is the dihydroxylation of the cyclohexene ring. This can be achieved through several established methods.
Caption: Potential routes for vicinal dihydroxylation.
Method A: Osmium Tetroxide Dihydroxylation
This method is known for its high yield and stereospecificity, typically affording syn-diols.
-
Reaction Setup: Dissolve the 6,7-dihydro-4(5H)-benzofuranone in a mixture of acetone and water.
-
Reagent Addition: Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quenching: Quench the reaction by adding a reducing agent like sodium sulfite or sodium bisulfite.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.
Method B: Potassium Permanganate Dihydroxylation
A more classical and cost-effective method, though sometimes less selective.
-
Reaction Setup: Dissolve the starting material in a suitable solvent (e.g., a mixture of t-butanol and water) and cool to 0 °C.
-
Reagent Addition: Slowly add a cold, dilute solution of potassium permanganate (KMnO₄) with vigorous stirring.
-
Reaction: Maintain the temperature at 0 °C and stir until the purple color of the permanganate disappears.
-
Workup: Filter the manganese dioxide byproduct and extract the filtrate with an organic solvent.
-
Purification: Dry the organic extract and purify the product using column chromatography.
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound will rely heavily on modern spectroscopic techniques. Below are the anticipated spectral data based on its proposed structure and data from related benzofuran derivatives.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H on C-6 | 3.5 - 4.5 | m | Proton attached to a carbon bearing a hydroxyl group. | |
| H on C-7 | 3.5 - 4.5 | m | Proton attached to a carbon bearing a hydroxyl group. | |
| H on C-7a | 4.0 - 5.0 | m | Proton at the ring junction, adjacent to an oxygen atom. | |
| Protons on C-4 & C-5 | 2.0 - 3.0 | m | Methylene protons on the saturated part of the cyclohexene ring. | |
| Protons on C-3 | 2.5 - 3.5 | m | Methylene protons adjacent to the carbonyl group. | |
| -OH Protons | Broad singlet | Exchangeable protons of the hydroxyl groups. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (Carbonyl) | 170 - 180 | Carbonyl carbon of a lactone. |
| C-3a | 120 - 140 | Olefinic carbon at the ring junction. |
| C-7b | 140 - 160 | Olefinic carbon adjacent to the ether oxygen. |
| C-6, C-7 | 60 - 80 | Carbons bearing hydroxyl groups. |
| C-7a | 70 - 90 | Carbon at the ring junction, bonded to oxygen. |
| C-3, C-4, C-5 | 20 - 40 | Aliphatic methylene carbons. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H (hydroxyl) | 3200 - 3600 | Broad |
| C=O (lactone) | 1740 - 1780 | Strong, sharp |
| C-O (ether and alcohol) | 1050 - 1250 | Strong |
| C=C (alkene) | 1640 - 1680 | Medium |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 168. Key fragmentation patterns would likely involve the loss of water (H₂O) from the hydroxyl groups, loss of carbon monoxide (CO) from the lactone, and retro-Diels-Alder fragmentation of the cyclohexene ring.
Potential Biological Activity and Therapeutic Applications
While no biological data exists for 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one, the broader class of benzofuranone derivatives exhibits a wide range of pharmacological activities.[4] The introduction of vicinal diols can enhance the antioxidant potential of a molecule by providing readily abstractable hydrogen atoms and the ability to chelate metal ions.
Hypothesized Activities:
-
Antioxidant: The catechol-like moiety on the cyclohexene ring could confer potent radical scavenging activity.
-
Anticancer: Many natural and synthetic benzofurans have demonstrated cytotoxicity against various cancer cell lines.[4][8]
-
Anti-inflammatory: The core structure is found in compounds with anti-inflammatory properties.
-
Enzyme Inhibition: The lactone and diol functionalities could interact with the active sites of various enzymes.
Further research, including in vitro and in vivo studies, is necessary to validate these hypotheses and explore the therapeutic potential of this novel compound.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the predicted chemical properties and potential synthetic routes for 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one. By leveraging data from analogous structures, we have laid a theoretical groundwork for researchers to begin the practical exploration of this promising molecule. The proposed synthetic strategies offer a clear path to obtaining this compound, and the predicted spectroscopic data will be invaluable for its characterization. The hypothesized biological activities, rooted in the known pharmacology of the benzofuranone class, suggest that this novel derivative is a worthy candidate for further investigation in the fields of medicinal chemistry and drug discovery. The next logical steps will be the successful synthesis and purification of the compound, followed by thorough spectroscopic and biological evaluation to confirm the predictions laid out in this guide.
References
- PlantaeDB. (n.d.). (6R,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one.
- LookChem. (n.d.). 6-hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one.
- Santa Cruz Biotechnology. (n.d.). 6,7-Dihydro-4(5H)-benzofuranone.
- LookChem. (n.d.). Cas 6272-27-1, 6,7-DIHYDROXYCOUMERANONE.
- US EPA. (2023). 3(2H)-Benzofuranone, 6,7-dihydroxy- - Substance Details.
- PubChem. (n.d.). 6,7-Dihydroxycoumaranone.
- NIST. (n.d.). 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one.
- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). SciFed Journal of Pharmaceutical Chemistry.
- Sigma-Aldrich. (n.d.). 6,7-Dihydroxy-benzofuran-3-one.
- Echemi. (n.d.). Buy 6,7-dihydroxy-1-benzofuran-3-one from JHECHEM CO LTD.
- Zerenler Çalışkan Z, Ay E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry.
- BOC Sciences. (n.d.). CAS 1133-03-5 (6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one).
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0317628).
- One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (2021).
- Sigma-Aldrich. (n.d.). 6,7-Dihydroxy-benzofuran-3-one.
- ChemicalBook. (n.d.). 6,7-Dihydro-4(5H)-benzofuranone synthesis.
- PubChem. (n.d.). Dihydroactinidiolide.
- PubChem. (n.d.). 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one.
-
Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[9]benzofuran derivatives. (2022). Arabian Journal of Chemistry.
- Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.
- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules.
- Benzofurans: A new profile of biological activities. (2015). European Journal of Medicinal Chemistry.
- Three-Component Synthesis of Functionalized 2,3,4,5,6,7-Hexahydro-1-benzofuran Deriv
- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (2017).
- PubChem. (n.d.). (6R,7S)-6,7-dihydroxy-3,6-dimethyl-4,5,7,7a-tetrahydro-1-benzofuran-2-one.
- ChemicalBook. (n.d.). Benzofuran(271-89-6) 1H NMR spectrum.
- mzCloud. (2018). 7 Formyl 4 7' dihydroxy 6 hydroxymethyl 2' 5' 5' 8a' tetramethyl 3' 4' 4a' 5' 6' 7' 8' 8a' octahydro 2'H 3H spiro 1 benzofuran 2 1' naphthalen 6' yl acetate.
- ChemicalBook. (n.d.). Benzofuran(271-89-6) IR Spectrum.
- Natural source, bioactivity and synthesis of benzofuran deriv
- PubChem. (n.d.). (7aR)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one.
- Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. (2026). Molecules.
- NIST. (n.d.). 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (R)-.
-
SpectraBase. (n.d.). 1,4-Dihydroxy-6,6,9A-trimethyl-4,5,5A,7,8,9-hexahydro-1H-benzo[E][10]benzofuran-3-one ac derivative (isomer 2) - Optional[13C NMR] - Chemical Shifts. Retrieved from
- PubChem. (n.d.). 7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethyl-2h-chromen-5-ol.
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6,7-Dihydroxy-benzofuran-3-one | 6272-27-1 [sigmaaldrich.cn]
- 6. 6,7-Dihydroxy-benzofuran-3-one | 6272-27-1 [sigmaaldrich.com]
- 7. 6,7-Dihydro-4(5H)-benzofuranone synthesis - chemicalbook [chemicalbook.com]
- 8. Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[1]benzofuran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. plantaedb.com [plantaedb.com]
- 10. lookchem.com [lookchem.com]
